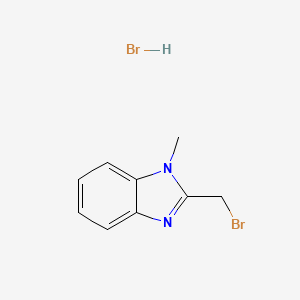

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide

CAS No.: 934570-40-8

Cat. No.: VC2400021

Molecular Formula: C9H10Br2N2

Molecular Weight: 306 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 934570-40-8 |

|---|---|

| Molecular Formula | C9H10Br2N2 |

| Molecular Weight | 306 g/mol |

| IUPAC Name | 2-(bromomethyl)-1-methylbenzimidazole;hydrobromide |

| Standard InChI | InChI=1S/C9H9BrN2.BrH/c1-12-8-5-3-2-4-7(8)11-9(12)6-10;/h2-5H,6H2,1H3;1H |

| Standard InChI Key | WHMCWOHHFOGLGP-UHFFFAOYSA-N |

| SMILES | CN1C2=CC=CC=C2N=C1CBr.Br |

| Canonical SMILES | CN1C2=CC=CC=C2N=C1CBr.Br |

Introduction

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide is a chemical compound with the molecular formula C9H10Br2N2 and a molecular weight of approximately 306 g/mol . It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities and applications in pharmaceuticals and materials science.

Stability and Reactivity

The compound is stable under normal conditions but should be kept away from strong oxidizing agents, strong bases, and strong reducing agents to prevent hazardous reactions .

Synthesis and Preparation

The synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole typically involves the reaction of 1-methyl-1H-benzimidazole with bromomethylation reagents. The hydrobromide form is likely prepared by reacting the base with hydrobromic acid.

Safety and Handling

Handling of 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide requires caution due to potential skin and respiratory irritation. It is classified with a GHS warning for causing skin irritation and respiratory irritation . Protective equipment should be used when handling this compound.

Research Findings and Future Directions

While specific research findings on 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide are scarce, its structural similarity to other benzimidazoles suggests potential for biological activity. Future research could focus on exploring its pharmacological properties and potential applications in medicine or materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume